Benzo(c)pentaphene
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Overview
Description
Benzo©pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C26H16. It is composed of five fused benzene rings, forming a complex structure that is of interest in various fields of scientific research . This compound is known for its stability and unique electronic properties, making it a subject of study in organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo©pentaphene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of polyphenylene precursors using a palladium catalyst . This reaction is carried out under high temperatures and inert atmosphere to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of Benzo©pentaphene is less common due to its specialized applications. when produced, it often involves large-scale cyclodehydrogenation processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzo©pentaphene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Partially hydrogenated derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Benzo©pentaphene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo©pentaphene involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes . This intercalation can lead to the formation of DNA adducts, which are of interest in cancer research .
Comparison with Similar Compounds
Similar Compounds
- Benzo(a)pyrene
- Chrysene
- Perylene
- Anthracene
Comparison
Benzo©pentaphene is unique among polycyclic aromatic hydrocarbons due to its specific ring structure and electronic properties. Compared to Benzo(a)pyrene and Chrysene, it has a more complex fused ring system, which influences its reactivity and interactions with other molecules . Its stability and electronic characteristics make it particularly useful in the development of organic semiconductors and other advanced materials .
Properties
CAS No. |
222-54-8 |
---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[12.12.0.02,11.04,9.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-7-19-14-25-20(13-18(19)6-1)11-12-22-15-24-21(16-26(22)25)10-9-17-5-3-4-8-23(17)24/h1-16H |
InChI Key |
HFLVQBRYQIXJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC6=CC=CC=C6C=C5C4=C3 |
Origin of Product |
United States |
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